1,7-dibenzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

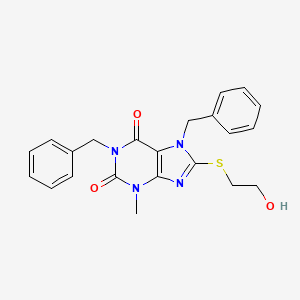

1,7-Dibenzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived purine dione characterized by substitutions at the 1,3,7, and 8 positions of the purine scaffold. Key structural features include:

- 1- and 7-positions: Benzyl groups, contributing steric bulk and lipophilicity.

- 3-position: Methyl group, a common substitution in xanthine derivatives.

Properties

IUPAC Name |

1,7-dibenzyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-24-19-18(20(28)26(22(24)29)15-17-10-6-3-7-11-17)25(21(23-19)30-13-12-27)14-16-8-4-2-5-9-16/h2-11,27H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFCZAWGUWVLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)SCCO)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,7-Dibenzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound's structure suggests possible interactions with various biological targets, which could lead to therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and structural formula, which includes a purine base modified with benzyl and hydroxyethylthio groups. The presence of these functional groups may influence its biological activity by enhancing solubility and modulating interactions with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicated that at concentrations around 10 µM, the compound selectively inhibited the growth of tumorigenic cells while sparing non-tumorigenic cells. This selective cytotoxicity is crucial for minimizing side effects in therapeutic applications.

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Hepatocellular Carcinoma (HCC) | 10 | >5 |

| Non-tumorigenic Hepatic Cells | >50 | - |

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Studies have shown alterations in the expression levels of phosphoproteins involved in these pathways, suggesting that the compound may induce apoptosis through intrinsic signaling mechanisms.

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary investigations suggest that this compound may exhibit anti-inflammatory effects. In vitro studies utilizing lipopolysaccharide (LPS)-stimulated macrophages demonstrated a reduction in pro-inflammatory cytokine production when treated with this compound. This activity could be beneficial in conditions characterized by chronic inflammation.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

-

Study on Hepatocellular Carcinoma :

- Researchers evaluated the effects of the compound on HCC cell lines and observed a dose-dependent inhibition of cell growth. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment.

-

In Vivo Models :

- Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological examinations confirmed decreased mitotic activity in treated tumors.

-

Inflammation Model :

- In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in significantly lower levels of TNF-alpha and IL-6 compared to untreated controls.

Comparison with Similar Compounds

Physical Properties :

- Melting Point : Reported as 333°C, consistent with structurally related 8-substituted purine diones .

- Spectral Data : ¹H-NMR signals include aromatic protons (δ 7.40–8.23 ppm) and methyl groups (δ 3.27–3.51 ppm), aligning with benzyl and methyl substituents .

- Molecular Formula : C₂₇H₂₆N₄O₃S (molecular weight: 486.59 g/mol) .

Comparison with Similar Compounds

The biological and physicochemical properties of purine diones are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Purine Dione Derivatives

Position-Specific Substituent Effects

1- and 7-Positions :

- Benzyl Groups (Target Compound) : Increase steric hindrance and lipophilicity compared to smaller alkyl groups (e.g., 3,7-dimethyl derivatives in ). This may reduce receptor affinity but improve membrane permeability .

- Methyl Groups (Compound 8) : Smaller substituents favor binding to kinase active sites, as seen in necroptosis inhibitors .

8-Position :

- Thioether vs. Hydrazone vs. Sulfonyl :

3-Position :

Physicochemical Properties

- Melting Points : The target’s high mp (333°C) reflects crystalline stability from benzyl stacking and hydrogen bonding, contrasting with lower-melting styryl derivatives (230°C) .

- Solubility : The 2-hydroxyethylthio group likely improves aqueous solubility compared to purely aromatic substituents (e.g., biphenyl in Compound 20) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.